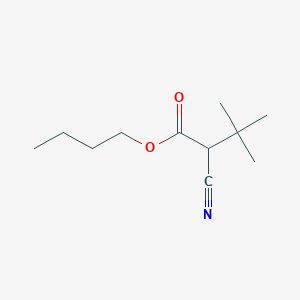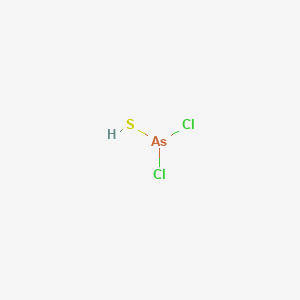
Arsorodichloridothious acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsorodichloridothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of arsenic, chlorine, and sulfur atoms within its molecular structure, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsorodichloridothious acid typically involves the reaction of arsenic trichloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at a temperature range of 50-70°C. The reaction can be represented as follows:
AsCl3+CS(NH2)2→As(SCNH2)2Cl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Arsorodichloridothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentachloride and sulfur dioxide.
Reduction: Reduction reactions can convert it into arsenic trichloride and hydrogen sulfide.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products
Oxidation: Arsenic pentachloride and sulfur dioxide.
Reduction: Arsenic trichloride and hydrogen sulfide.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Arsorodichloridothious acid has found applications in several scientific research areas:
Chemistry: It is used as a reagent in the synthesis of organoarsenic compounds and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is utilized in the manufacturing of specialty chemicals and as an intermediate in the production of other arsenic-containing compounds.
Mecanismo De Acción
The mechanism by which arsorodichloridothious acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. The pathways involved include the inhibition of metabolic enzymes and interference with cellular respiration.
Comparación Con Compuestos Similares
Similar Compounds
Arsenic Trichloride: Shares the arsenic and chlorine components but lacks sulfur.
Thiourea: Contains sulfur and nitrogen but no arsenic.
Arsenic Pentachloride: An oxidized form of arsenic trichloride with additional chlorine atoms.
Uniqueness
Arsorodichloridothious acid is unique due to its combination of arsenic, chlorine, and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
163546-84-7 |
|---|---|
Fórmula molecular |
AsCl2HS |
Peso molecular |
178.90 g/mol |
Nombre IUPAC |
dichloroarsinothious acid |
InChI |
InChI=1S/AsCl2HS/c2-1(3)4/h4H |
Clave InChI |
DHAKCCBMWQRAGZ-UHFFFAOYSA-N |
SMILES canónico |
S[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)

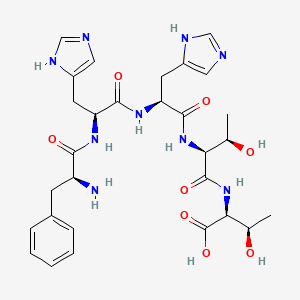
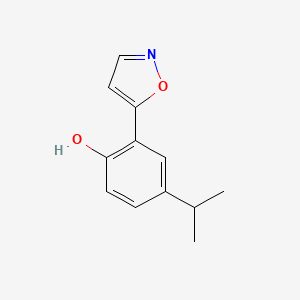
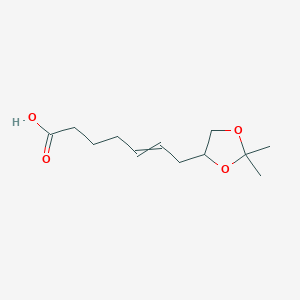
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
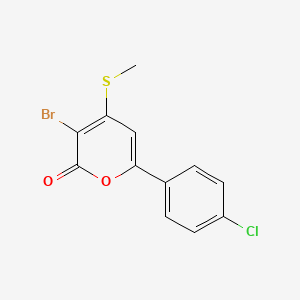
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

